molecular formula C7H12N2O2 B7777417 5-Isobutylimidazolidine-2,4-dione CAS No. 55666-11-0

5-Isobutylimidazolidine-2,4-dione

Cat. No. B7777417
CAS RN: 55666-11-0
M. Wt: 156.18 g/mol
InChI Key: WLRZLHCGXUHRIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isobutylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C7H12N2O2 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Isobutylimidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Isobutylimidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Electrochemical Behavior and Oxidation Mechanisms : The electrochemical behavior of hydantoin derivatives, which include imidazolidine-2,4-dione variants, has been studied using cyclic voltammetry. These studies help in understanding the structure-activity relationships and biochemical actions of these compounds (Nosheen et al., 2012).

  • DNA Binding Studies and Anticancer Potential : Imidazolidine derivatives have shown potential in binding with DNA, which is significant in their applications as anti-cancer drugs. Their binding affinity with DNA has been examined, suggesting their effectiveness as cancer therapeutics (Shah et al., 2013).

  • Structural Exploration and Spectral Analysis : Studies involving the synthesis and characterization of imidazolidine-2,4-dione derivatives, including their structural confirmation through X-ray diffraction, offer insights into their molecular geometry and potential applications in various fields (Prasad et al., 2018).

  • Catalytic Applications in Asymmetric Synthesis : The use of diarylthiazolidin-2,4-diones in asymmetric catalysis has been reported. These compounds, as nucleophiles, have been used to obtain biologically important derivatives with high enantio- and diastereoselectivities, demonstrating their potential in medicinal chemistry (Jiao et al., 2016).

  • Antidepressant Activity : Certain derivatives of imidazolidine-2,4-dione have shown potential antidepressant activity, providing a different mechanism of action compared to traditional antidepressants (Wessels et al., 1980).

  • Antioxidant and Antiradical Properties : Thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their antioxidant capacity. Their potential in preventing conditions caused by oxidative stress makes them significant in therapeutic applications (Marc et al., 2019).

  • Hypoglycemic Activity : A series of thiazolidine-2,4-diones have been designed and tested for their effect on insulin-induced adipocyte differentiation and their hypoglycemic activity, indicating their potential use in treating diabetes (Oguchi et al., 2000).

  • Novel Mannich Bases with Serotonin Receptor Affinity : Mannich bases derived from imidazolidine-2,4-dione have been synthesized and tested for their affinity to serotonin receptors, demonstrating potential antidepressant and anxiolytic activity (Czopek et al., 2013).

properties

IUPAC Name

5-(2-methylpropyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-4(2)3-5-6(10)9-7(11)8-5/h4-5H,3H2,1-2H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRZLHCGXUHRIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50875684
Record name 2,4-IMIDAZOLIDINEDIONE, 5-(2-METHYLPROPYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50875684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isobutylimidazolidine-2,4-dione

CAS RN

58942-03-3, 67337-73-9, 55666-11-0
Record name 5-Isobutylhydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058942033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Imidazolidinedione, 5-(2-methylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067337739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 67337-73-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55330
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name 2,4-IMIDAZOLIDINEDIONE, 5-(2-METHYLPROPYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50875684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Imidazolidinedione, 5-(2-methylpropylidene)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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